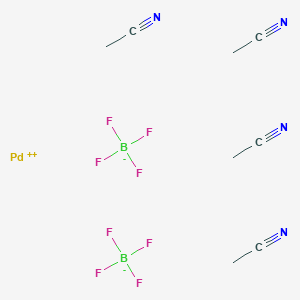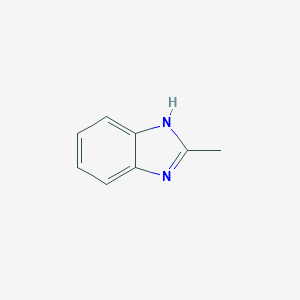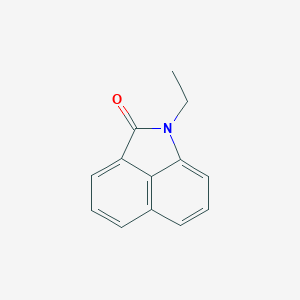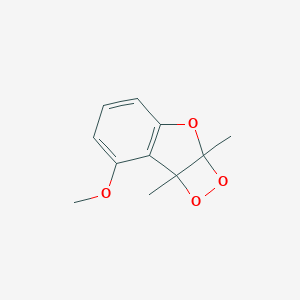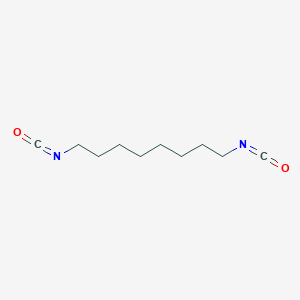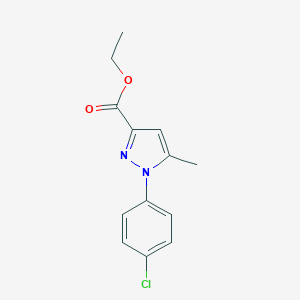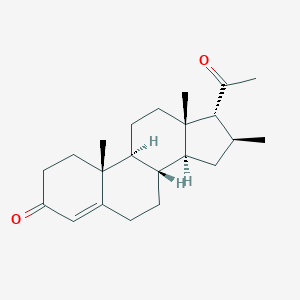
17alpha-Pregn-4-ene-3,20-dione, 16beta-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17alpha-Pregn-4-ene-3,20-dione, 16beta-methyl- is a synthetic steroid hormone, commonly known as Methylprednisolone. It is widely used in scientific research for its anti-inflammatory and immunosuppressive properties.
Mecanismo De Acción
Methylprednisolone works by binding to glucocorticoid receptors in the cells, which leads to the suppression of inflammatory and immune responses. It also regulates the expression of various genes involved in inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
Methylprednisolone has various biochemical and physiological effects on the body. It reduces the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It also inhibits the activation of immune cells, such as T cells and B cells. Methylprednisolone also increases the production of anti-inflammatory cytokines, such as interleukin-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylprednisolone has several advantages for lab experiments. It is a potent anti-inflammatory and immunosuppressive agent, which makes it useful for studying various inflammatory and autoimmune diseases. It is also well-tolerated and has a low toxicity profile. However, it has some limitations, such as its short half-life and the need for high doses to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for the use of Methylprednisolone in scientific research. One direction is the development of new formulations with improved pharmacokinetics and pharmacodynamics. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, the use of Methylprednisolone in regenerative medicine and tissue engineering is an emerging area of research.
Conclusion:
Methylprednisolone is a synthetic steroid hormone with anti-inflammatory and immunosuppressive properties. It is widely used in scientific research for the treatment of various inflammatory and autoimmune diseases. Its mechanism of action involves binding to glucocorticoid receptors in the cells, which leads to the suppression of inflammatory and immune responses. Methylprednisolone has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of Methylprednisolone in scientific research, including the development of new formulations and investigation of its potential use in combination with other drugs.
Métodos De Síntesis
Methylprednisolone is synthesized from Prednisolone, which is derived from cortisone. The synthesis involves several steps, including oxidation, reduction, and methylation. The final product is a white crystalline powder, which is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Methylprednisolone is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is used to treat various inflammatory and autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. It is also used to prevent organ rejection after transplantation.
Propiedades
Número CAS |
1922-34-5 |
|---|---|
Nombre del producto |
17alpha-Pregn-4-ene-3,20-dione, 16beta-methyl- |
Fórmula molecular |
C22H32O2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,16S,17R)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13-,17+,18-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
JYYRDDFNMDZIIP-CBBWIZMZSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@@H]1C(=O)C)C)C |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



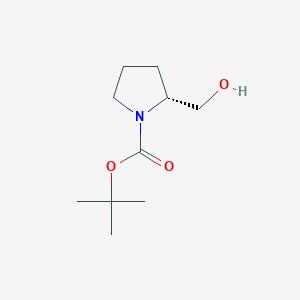
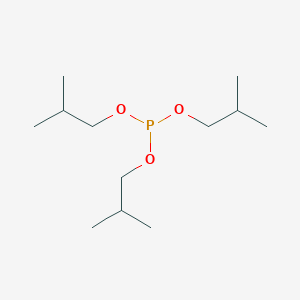
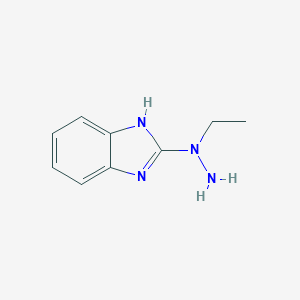
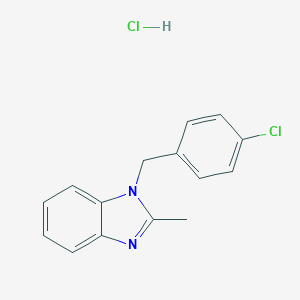
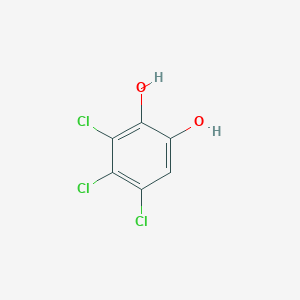
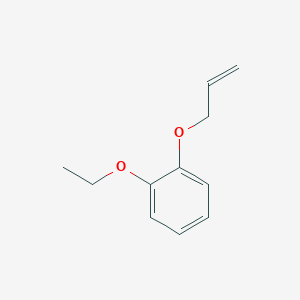
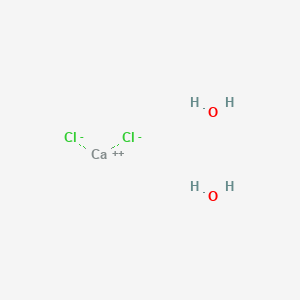
![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)
